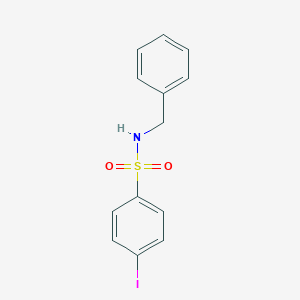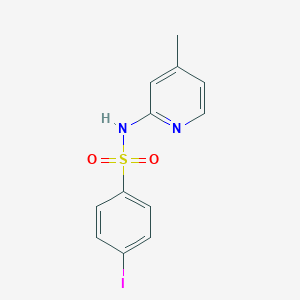
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CC-1065 or KW-1062, and it belongs to a class of compounds known as DNA alkylating agents.
Mecanismo De Acción
The mechanism of action of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is based on its ability to alkylate DNA. This means that the compound can bind to DNA molecules and modify their structure, which can lead to cell death. CC-1065 has been shown to be highly selective for cancer cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to have potent anti-tumor activity, but it can also have toxic effects on healthy cells. CC-1065 has been shown to induce DNA damage and cell cycle arrest, which can lead to cell death. The compound can also affect the immune system and cause inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for cancer research. However, the compound can also have toxic effects on healthy cells, which can limit its use in certain experiments. CC-1065 is also highly complex and difficult to synthesize, which can make it challenging to work with in the lab.
Direcciones Futuras
There are many potential future directions for research on 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One promising area of research is the development of new analogs of the compound that are more selective for cancer cells and have fewer toxic effects on healthy cells. Another potential direction is the use of CC-1065 in combination with other cancer treatments to enhance their effectiveness. Finally, more research is needed to better understand the mechanism of action of this compound and its effects on the immune system.
Conclusion
In conclusion, this compound is a complex and highly promising compound that has many potential applications in scientific research. The compound has been extensively studied for its anti-tumor activity and its ability to alkylate DNA. However, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for lab experiments. Overall, CC-1065 represents a promising area of research for cancer treatment and other scientific applications.
Métodos De Síntesis
The synthesis of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex process that involves several steps. The first step involves the synthesis of the precursor molecule, which is then converted to the final product through a series of chemical reactions. The synthesis process is highly technical and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. CC-1065 has been shown to have potent anti-tumor activity, and it has been tested in preclinical studies as a potential treatment for various types of cancer.
Propiedades
Fórmula molecular |
C23H26ClNO2 |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
9-(4-chlorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26ClNO2/c1-22(2)9-15-20(17(26)11-22)19(13-5-7-14(24)8-6-13)21-16(25-15)10-23(3,4)12-18(21)27/h5-8,19,25H,9-12H2,1-4H3 |
Clave InChI |
JGLMCEREXQUKPR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)

![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
